[5-(3-Chlorophenyl)isoxazol-3-yl]methanol
Overview
Description
[5-(3-Chlorophenyl)isoxazol-3-yl]methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molar mass of 209.63 g/mol It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methanol group
Mechanism of Action
Phenyl compounds are a class of organic compounds that contain a phenyl functional group, which is a six-membered aromatic ring, minus a hydrogen, thus represented as -C6H5. This class of compounds is known for its contribution to the therapeutic properties of several drugs due to the ability of the phenyl group to interact with various enzymes and receptors in the body .
Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. Isoxazole rings are found in some natural products, such as ibotenic acid. They are also found in a number of drugs, including COX-2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Chlorophenyl)isoxazol-3-yl]methanol typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding isoxazole intermediate. This intermediate is then subjected to reduction conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(3-Chlorophenyl)isoxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(3-Chlorophenyl)isoxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Comparison with Similar Compounds
- [5-(4-Chlorophenyl)isoxazol-3-yl]methanol
- [5-(2-Chlorophenyl)isoxazol-3-yl]methanol
- [5-(3-Bromophenyl)isoxazol-3-yl]methanol
Comparison: Compared to its analogs, [5-(3-Chlorophenyl)isoxazol-3-yl]methanol exhibits unique reactivity and biological activity due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical properties and interactions with biological targets .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLDPDOSTBIXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657424-79-8 | |
Record name | 5-(3-Chlorophenyl)-3-isoxazolemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657424798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPP9WBH6V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.